N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-phenoxyacetamide
Description
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2-phenoxyacetamide is a synthetic small molecule characterized by a pyridazine ring substituted with an ethoxy group at position 6, linked via a phenyl group to a phenoxyacetamide backbone. However, the provided evidence lacks direct biological or pharmacological data for this specific compound, necessitating comparisons with structurally related analogs for inferential insights.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-25-20-12-11-18(22-23-20)15-7-6-8-16(13-15)21-19(24)14-26-17-9-4-3-5-10-17/h3-13H,2,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIUHTWFIVWMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329002 | |
| Record name | N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899746-75-9 | |
| Record name | N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-phenoxyacetamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It utilizes organoboron reagents, which are known for their stability and environmental friendliness . The reaction conditions generally involve the use of palladium catalysts and bases under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial synthesis, ensuring the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of 2-phenoxyacetamide derivatives, including N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-phenoxyacetamide, as inhibitors of viral proteases. Notably, research has focused on their efficacy against SARS-CoV-2, the virus responsible for COVID-19.
Case Study: SARS-CoV-2 Main Protease Inhibition
A study published in December 2021 demonstrated that derivatives of 2-phenoxyacetamide could act as effective inhibitors of the main protease of SARS-CoV-2. The research involved computational modeling and biological assays that indicated a binding affinity sufficient to inhibit viral replication, making these compounds promising candidates for antiviral drug development .
Anticancer Activity
The compound has also been explored for its anticancer properties. The structural features of this compound suggest potential interactions with cancer-related molecular targets.
Case Study: Anticancer Efficacy
In a study assessing various phenoxyacetamide derivatives for anticancer activity, compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. Specific derivatives showed low IC50 values, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the ethoxypyridazine moiety and the phenoxyacetamide backbone can significantly influence biological activity.
Data Table: SAR Insights
| Modification | Biological Activity Impact |
|---|---|
| Ethoxy Group | Enhances solubility and bioavailability |
| Pyridazine Ring | Critical for protease inhibition |
| Phenoxy Group | Influences binding affinity to target proteins |
Pharmacokinetics and Toxicity Profiles
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial assessments suggest favorable profiles with moderate bioavailability and manageable toxicity levels.
Case Study: In Silico Toxicity Prediction
A computational study predicted the mutagenic potency and toxicity profiles of various derivatives, including this compound. The results indicated that these compounds generally meet safety criteria for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various physiological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Key Differences :
- The target compound’s ethoxypyridazine moiety (vs. simple phenyl substituents in Gb–Gf) introduces a heterocyclic system, likely improving selectivity for enzymes like kinases or phosphatases.
Benzothiazole-Based Acetamides ()
EP 3 348 550A1 describes benzothiazole derivatives with acetamide linkages, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide . These compounds feature rigid benzothiazole cores, which enhance binding to hydrophobic pockets in targets like kinases. Unlike the target compound’s pyridazine ring, benzothiazoles are sulfur-containing heterocycles, which may confer distinct electronic properties and metabolic stability .
Piperazine-Modified Acetamides ()
EP 2 903 618 B1 highlights N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)phenoxy)acetamide, which incorporates a piperazine ring. Piperazine groups are known to improve solubility and blood-brain barrier penetration. In contrast, the target compound’s ethoxypyridazine may limit solubility but enhance specificity for peripheral targets .
Triazolo-Pyridazine Derivatives ()
Compound 891117-12-7 (2-(4-ethoxyphenyl)-N-[4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) shares a pyridazine core with the target compound but replaces ethoxypyridazin-3-yl with a triazolo-pyridazine system. This modification likely increases aromatic stacking interactions and metabolic resistance due to the fused triazole ring .
Melting Points and Solubility
- Ethoxypyridazine’s bulkiness may lower melting points compared to sulfamoyl or halogenated derivatives (e.g., Gd: 206°C), suggesting reduced crystallinity and improved solubility.
Selectivity and Bioactivity
- Compounds with heterocycles (e.g., pyridazine, benzothiazole) often exhibit kinase inhibition (). The ethoxy group in the target compound may mimic ATP’s ribose moiety, enhancing kinase binding.
- Fluorinated analogs (Gb, Gc) may prioritize non-polar targets, while sulfamoyl derivatives (Gd) could target charged binding pockets.
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-phenoxyacetamide is a synthetic compound belonging to the class of phenoxyacetamides, which are known for their diverse biological activities. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-{[(6-ethoxypyridazin-3-yl)phenyl]amino}acetic acid
- Molecular Formula : CHNO
- Molecular Weight : 394.45 g/mol
This compound features a pyridazine ring, which is often associated with various biological activities, including anti-inflammatory and antimicrobial effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of phenoxyacetamides have shown promising results against breast cancer cell lines by inducing apoptosis and inhibiting cell migration .
- A specific study on pyridazine derivatives indicated that they can modulate signaling pathways involved in cell survival and proliferation, suggesting potential anticancer properties for this compound .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Research Findings and Case Studies
A review of literature reveals several key findings regarding the biological activity of this compound:
Case Study: Anticancer Activity
In a controlled study, this compound was tested against MCF-7 breast cancer cells. The results indicated:
- A dose-dependent reduction in cell viability.
- Induction of apoptosis as evidenced by increased caspase activity.
These findings support the potential use of this compound in cancer therapy.
Q & A
Basic: What are the optimal synthetic routes for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-phenoxyacetamide, considering yield and purity?
Answer:
The synthesis of this compound typically involves multi-step protocols, including nucleophilic substitution, reduction, and condensation reactions. Key methodologies include:
- Step 1: Pyridazine Ring Formation
Ethoxylation of pyridazine derivatives using alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the ethoxy group at the 6-position . - Step 2: Aniline Intermediate Preparation
Reduction of nitro intermediates (e.g., using Fe/HCl or catalytic hydrogenation) to generate the aniline moiety required for subsequent coupling . - Step 3: Acetamide Coupling
Condensation of the aniline intermediate with phenoxyacetyl chloride or activated esters (e.g., HATU-mediated coupling) in aprotic solvents like THF or DCM. Yields range from 50–87% depending on purification methods .
Example Protocol from Literature:
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Substitution | 6-Chloropyridazine, K₂CO₃, EtOH, reflux | 85% | |
| 2 | Reduction | Fe powder, HCl, 60°C | 90% | |
| 3 | Condensation | HATU, DIPEA, THF, RT | 50% |
Advanced: How can researchers resolve discrepancies in reported bioactivity data across different assays?
Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability) may arise from assay conditions, cell line specificity, or compound stability. Methodological strategies include:
- Standardized Assay Conditions:
Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for variables like serum concentration and incubation time . - Metabolic Stability Testing:
Evaluate compound degradation in culture media via LC-MS to rule out artifactual potency loss . - Pathway-Specific Validation:
Confirm target engagement using Western blotting for downstream markers (e.g., Akt/mTOR in apoptosis assays) .
Case Study:
In prostate cancer studies, F-actin regulation by similar acetamide derivatives showed cell line-dependent effects due to RAC-α/cofilin-1 expression heterogeneity .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy:
¹H/¹³C NMR confirms regioselectivity of ethoxy and phenoxy groups (e.g., aromatic proton splitting patterns) . - High-Resolution Mass Spectrometry (HRMS):
Validates molecular formula (e.g., observed [M+H]⁺ = 428.3 vs. calculated 428.4) . - HPLC-PDA:
Assesses purity (>98%) and detects regioisomeric byproducts using C18 columns (ACN/water gradients) .
Example Data:
| Technique | Key Findings | Reference |
|---|---|---|
| ¹H NMR | δ 7.2–7.8 (m, aromatic H), δ 4.1 (q, OCH₂CH₃) | |
| HRMS | m/z 428.3 [M+H]⁺ (calc. 428.4) |
Advanced: What strategies enable chiral resolution of stereoisomers in derivatives of this compound?
Answer:
Chiral separation is critical for studying enantiomer-specific bioactivity. Effective approaches include:
- Chiral HPLC:
Use columns like Chiralpak® OD with methanol/CO₂ mobile phases. Retention times (1.6–2.4 min) and enantiomeric excess (>98%) are achievable . - Crystallization:
Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Case Example:
Separation of N-[3-(difluorophenyl)phenyl]acetamide isomers using Chiralpak® OD yielded >98% ee for both enantiomers .
Methodological: How should structure-activity relationship (SAR) studies be designed for pyridazine ring modifications?
Answer:
- Systematic Substituent Variation:
Replace ethoxy with methoxy, Cl, or CF₃ groups to assess electronic effects on target binding . - Pharmacophore Mapping:
Use docking simulations (e.g., AutoDock) to predict interactions with receptors like kinase domains . - Biological Testing:
Screen analogs in dose-response assays (e.g., IC₅₀ for cytotoxicity) and compare with parent compound .
SAR Insight:
In parallel synthesis, 2-phenoxy-N-(3-CF₃-phenyl)acetamide showed 10-fold higher potency than ethoxy analogs, highlighting hydrophobic pocket interactions .
Data Analysis: How to address contradictions between in vitro and in silico ADMET predictions?
Answer:
- Physicochemical Profiling:
Measure logP (e.g., shake-flask method) to validate computational predictions . - Microsomal Stability Assays:
Compare hepatic clearance rates (e.g., human vs. rat microsomes) to refine in silico models . - Permeability Testing:
Use Caco-2 monolayers to assess intestinal absorption discrepancies .
Example Conflict Resolution:
A derivative with predicted high permeability showed poor Caco-2 uptake due to efflux by P-gp, resolved via co-administration with verapamil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
